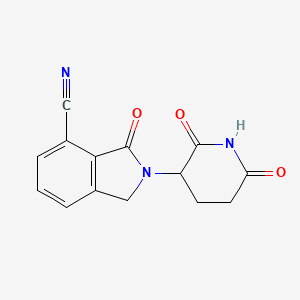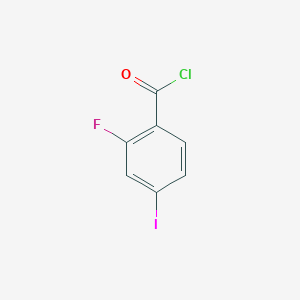![molecular formula C15H19NO3 B13917272 cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one: is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the condensation of a suitable oxetane precursor with an amine, followed by cyclization under acidic conditions . Another approach involves the use of Reformatsky reagents, which react with imines to form spirocyclic β-lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic core or to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone® in formic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic core but lacks the benzyloxymethyl group.
1- {2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one:
Uniqueness: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one is unique due to the presence of the benzyloxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance binding interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
InChI Key |
DGLPAZXUZQTODL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC(=O)CO2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


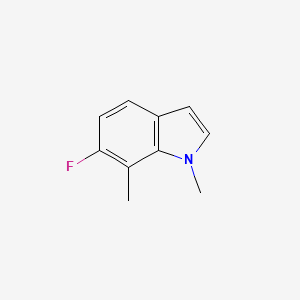
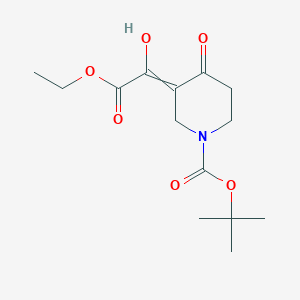
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
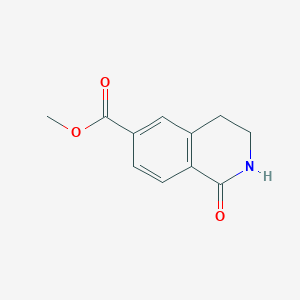
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
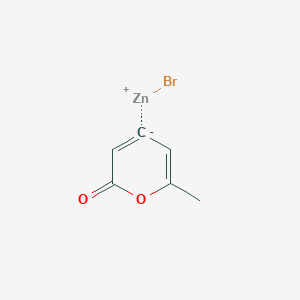

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
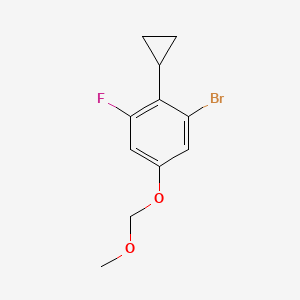
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

